1H-1,2,4-Triazol-3-amine, N,N-dimethyl-
Overview
Description
1H-1,2,4-Triazol-3-amine, N,N-dimethyl- is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are known for their versatile chemical properties and potential biological activities. Triazoles have been extensively studied due to their applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- can be synthesized through various methods. One common approach involves the reaction of hydrazines with formamide under microwave irradiation. This method is efficient and shows excellent functional-group tolerance . Another method involves the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols. This process avoids the use of strong oxidants and transition-metal catalysts .
Industrial Production Methods: Industrial production of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
1H-1,2,4-Triazol-3-amine, N,N-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The nitrogen atoms in the triazole ring play a crucial role in these interactions, facilitating the formation of non-covalent bonds with enzymes and receptors .
Comparison with Similar Compounds
1H-1,2,4-Triazol-3-amine, N,N-dimethyl- can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.
Voriconazole: Another antifungal agent with a triazole core structure.
The uniqueness of 1H-1,2,4-Triazol-3-amine, N,N-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
N,N-dimethyl-1H-1,2,4-triazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8(2)4-5-3-6-7-4/h3H,1-2H3,(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNQRZQLFJSYLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503151 | |
Record name | N,N-Dimethyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5295-34-1 | |
Record name | N,N-Dimethyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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